tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate

概要

説明

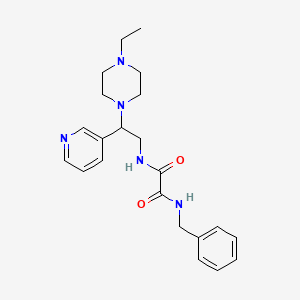

“tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” is an organic compound. It is also known as “N-Boc-2-aminoacetaldehyde” and has a molecular weight of 159.18 . It is used as a building block in various chemical reactions .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H13NO3 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 237.2±23.0 °C (Predicted), a density of 1.035±0.06 g/cm3 (Predicted), and a refractive index of n20/D 1.455 (lit.) .科学的研究の応用

Cyclizative Atmospheric CO2 Fixation

Cyclizative atmospheric CO2 fixation with unsaturated amines, such as allyl and propargyl amines, leads to cyclic carbamates bearing an iodomethyl group. This process utilizes tert-butyl hypoiodite (t-BuOI) under mild conditions, demonstrating an efficient method for incorporating CO2 into valuable organic compounds (Takeda et al., 2012).

Stereoselective Synthesis of Stereisomers

An efficient stereoselective synthesis route has been developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid. This method demonstrates the controlled stereochemistry at various centers, showcasing the versatility of carbamates in synthesizing complex molecular structures (Xin Wang et al., 2017).

Synthesis and Reaction of Silyl Carbamates

The synthesis and chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates have been studied. This research highlights the utility of silyl carbamate groups in the selective transformation of amino groups, offering insights into the manipulation of nitrogen-containing compounds in organic synthesis (Sakaitani & Ohfune, 1990).

Protection of Hydroxyl Groups

Research on the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives explores the development of chemical agents that combine stability under various conditions with susceptibility to easy removal. This work is critical in the synthesis of complex molecules, including prostaglandins, demonstrating the significance of tert-butyl carbamate derivatives in protecting functional groups (Corey & Venkateswarlu, 1972).

特性

IUPAC Name |

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUADEIPKYZMRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)

![1,4'-bipiperidin-1'-yl[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2730152.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2730157.png)

![ethyl 3-carbamoyl-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730162.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)